molecular formula C20H20N2O B12919398 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline CAS No. 89721-37-9

1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline

Cat. No.: B12919398
CAS No.: 89721-37-9
M. Wt: 304.4 g/mol
InChI Key: IQMRKAHSTGDPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline is a chemical compound offered for research and development purposes. This structurally distinct isoquinoline derivative is supplied for use in non-clinical, experimental settings. Researchers are investigating the potential of similar substituted isoquinoline scaffolds in various biochemical pathways. For instance, some analogous compounds have been studied for their role as inhibitors of specific enzymes, such as Rho-kinase (ROCK), which is a target in physiological research areas including cardiovascular function and cellular regulation . The precise mechanism of action and primary research applications for this specific compound should be verified by the researcher through direct experimentation and a review of the current scientific literature. This product is labeled with the explicit warning "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

89721-37-9

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-pyrrolidin-3-yloxyisoquinoline

InChI

InChI=1S/C20H20N2O/c1-14-6-2-4-8-17(14)20-18-9-5-3-7-15(18)12-19(22-20)23-16-10-11-21-13-16/h2-9,12,16,21H,10-11,13H2,1H3

InChI Key

IQMRKAHSTGDPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)OC4CCNC4

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Multicomponent Reaction Conditions for Isoquinoline Derivatives

Entry Acid Catalyst (20 mol %) Solvent Temp (°C) Time (h) Yield (%) of Product
1 TFA Toluene 50 22 72
2 TFA Toluene 80 18 81
3 AcOH Toluene 80 18 77
4 Benzoic Acid Toluene 80 18 84
5 p-TSA Toluene 80 18 79
11 Benzoic Acid Toluene 90 16 86

Note: TFA = trifluoroacetic acid; AcOH = acetic acid; p-TSA = para-toluenesulfonic acid.

Installation of the Pyrrolidin-3-yloxy Group at the 3-Position

The 3-[(pyrrolidin-3-yl)oxy] substitution is introduced via nucleophilic substitution reactions on appropriately functionalized isoquinoline intermediates:

  • Starting from 3-chloro- or 3-halo-substituted isoquinoline derivatives, the pyrrolidin-3-ol or its derivatives act as nucleophiles to displace the halogen under mild to moderate conditions.
  • Reactions are typically carried out in polar aprotic solvents such as DMF or ethanol, with bases like potassium carbonate or triethylamine to facilitate nucleophilic attack.
  • Reflux or elevated temperatures (e.g., 80–100 °C) for extended periods (12–24 h) are common to achieve high yields.

An analogous procedure reported for related heterocyclic systems involves:

  • Reacting 3-chloro-substituted heterocycles with cyclic amines (e.g., pyrrolidine) in ethanol with triethylamine under reflux for 5 hours.
  • Subsequent reaction with nucleophiles such as 2-mercaptoethanol or pyrrolidin-3-ol derivatives in DMF with potassium carbonate at 85–100 °C for 15 hours to yield the corresponding oxy-substituted products.

Representative Experimental Procedure

A typical synthesis of the pyrrolidin-3-yloxy substituted isoquinoline may proceed as follows:

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Isoquinoline core synthesis Multicomponent reaction or reduction High yield Fe3O4-MNPs catalyst for green synthesis
2 1-Position substitution Cross-coupling or electrophilic substitution Moderate to high yield Acid catalysis (benzoic acid) effective
3 3-Position nucleophilic substitution 3-chloro intermediate + pyrrolidin-3-ol, base, DMF, reflux High yield Reaction time 12–24 h, 85–100 °C

Research Findings and Considerations

  • The multicomponent reaction approach offers a streamlined route to complex isoquinoline derivatives, minimizing steps and avoiding transition metals in some protocols.
  • The nucleophilic substitution at the 3-position is facilitated by the good leaving ability of halogens and the nucleophilicity of pyrrolidin-3-ol, with potassium carbonate serving as an effective base.
  • Reaction conditions such as solvent choice, temperature, and catalyst/acidity significantly influence yields and purity.
  • Green chemistry approaches using magnetic nanoparticle catalysts have been demonstrated for related isoquinoline derivatives, enhancing sustainability.
  • Characterization by NMR, IR, and MS confirms the successful formation of the target compound and the preservation of functional groups.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline or pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the isoquinoline or pyrrolidine rings.

Scientific Research Applications

3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yloxy)-1-(o-tolyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline with structurally related isoquinoline derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Comparisons

a. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline ()

  • Core structure: 3,4-dihydroisoquinoline (partially saturated) vs. fully aromatic isoquinoline in the target compound.
  • Substituents : 2-Chlorophenyl (electron-withdrawing) vs. 2-methylphenyl (electron-donating) at position 1; additional methoxy groups at positions 6 and 5.
  • Synthesis: Prepared via Bischler–Napieralski reaction, a common method for dihydroisoquinolines. The target compound likely requires alternative strategies due to its fully aromatic core.
  • Biological relevance: Dihydroisoquinolines are often explored for CNS activity, whereas pyrrolidinyl-oxy substituents may target enzymes like kinases or proteases .

b. 1-Phenyl-3-(3-piperidinyloxy)isoquinoline ()

  • Substituents : Piperidinyl-oxy (6-membered ring) vs. pyrrolidinyl-oxy (5-membered ring) at position 3.
  • Physicochemical effects : Piperidine’s larger ring size may reduce steric hindrance but increase basicity compared to pyrrolidine.
  • Safety profile : The piperidine derivative has a molecular weight of 304.39 g/mol and is associated with respiratory and dermal hazards, though analogous data for the target compound are unavailable .

c. 1-(3-Phenylisoquinolin-1-yl)hydrazine ()

  • Substituents : Hydrazine group at position 1 vs. 2-methylphenyl in the target compound.
  • Structural interactions : Hydrazine enables hydrogen bonding (N–H⋯N motifs), influencing crystal packing and solubility. The pyrrolidinyl-oxy group may instead participate in dipole interactions or act as a hydrogen bond acceptor .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C20H20N2O (inferred) ~304.39 (estimated) 2-Methylphenyl, pyrrolidinyl-oxy Likely basic, moderate lipophilicity
1-Phenyl-3-(3-piperidinyloxy)isoquinoline C20H20N2O 304.39 Phenyl, piperidinyl-oxy Crystalline solid; respiratory hazard
2'-(2-Methoxyphenyl)-spiro compound C27H21N3O3 435.48 Methoxyphenyl, spiro architecture Yellow solid; mp 162–164°C; distinct NMR shifts (δ 7.2–8.1 ppm for aromatic H)

Research Implications and Gaps

  • Synthetic challenges: The target compound’s pyrrolidinyl-oxy group may require specialized coupling reagents or protective strategies, contrasting with the straightforward cyclization used for dihydroisoquinolines .
  • Unresolved data: Limited information exists on the target compound’s crystallography, solubility, or toxicity. Comparative studies with piperidine/pyrrolidine analogs (e.g., vs. 9) are needed to elucidate structure-activity relationships.

Biological Activity

1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline, with the CAS number 1169705-95-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H20_{20}N2_2O. The compound features an isoquinoline backbone substituted with a pyrrolidine group and a methylphenyl moiety, which may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, certain pyrrolidine derivatives have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
This compoundS. aureus0.025
Other Pyrrolidine Derivative AE. coli0.0195
Other Pyrrolidine Derivative BBacillus mycoides0.0048

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Similar studies on pyrrolidine derivatives have demonstrated effectiveness against Candida albicans and other fungal strains, with varying MIC values .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundTarget FungusMIC (mg/mL)
This compoundC. albicans0.039
Other Pyrrolidine Derivative AFusarium oxysporum0.056

Anticancer Potential

Emerging research suggests that isoquinoline derivatives, including the compound , may possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival .

Case Studies

  • Study on Isoquinoline Derivatives : A study highlighted the cytotoxic effects of various isoquinoline derivatives on cancer cell lines, indicating that modifications in the structure can enhance their efficacy against specific cancer types.
  • Pyrrolidine Influence : The incorporation of pyrrolidine groups in isoquinolines has been linked to increased apoptotic activity in cancer cells, suggesting a promising avenue for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline, and what challenges arise during optimization?

A three-component [3 + 2] cycloaddition strategy is a viable route, leveraging pyrrolidine-isoquinoline fusion chemistry. Key challenges include regioselectivity control during pyrrolidine-oxygen bond formation and minimizing byproducts from competing nucleophilic substitutions. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) can improve yields. For example, using tert-butyloxycarbonyl (Boc)-protected pyrrolidin-3-ol intermediates may prevent undesired side reactions . Post-synthesis purification often requires preparative HPLC with C18 columns, as described in drug-analog workflows .

Q. How should researchers characterize this compound’s structural and electronic properties?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1H^1H and 13C^13C NMR resolve substituent orientation on the isoquinoline core, with pyrrolidine protons typically appearing as multiplet signals between δ 2.5–3.5 ppm.
  • X-ray diffraction : Single-crystal analysis confirms bond angles and torsion angles critical for docking studies, as demonstrated for phenyl-pyrrolo[2,1-a]isoquinoline derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~305 g/mol for C20_{20}H20_{20}N2_2O) and fragmentation patterns .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended, using acetonitrile/water gradients (60:40 to 90:10) for separation. For enhanced sensitivity, LC-MS/MS with electrospray ionization (positive mode) detects [M+H]+^+ ions. Method validation should include spike-recovery tests (≥85% recovery) and limit of detection (LOD) ≤ 10 nM, following protocols for structurally related isoquinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the pyrrolidine moiety during synthesis?

Chiral chromatography (e.g., Chiralpak® IA/IB columns) or diastereomeric salt formation with tartaric acid derivatives can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy. Computational methods (DFT-based optical rotation calculations) further validate stereochemical assignments, as applied to pyrrolidine-containing pharmaceuticals .

Q. What strategies address contradictory data in receptor binding assays involving this compound?

Orthogonal assay systems are essential:

  • In vitro : Radioligand displacement assays (e.g., 3H^3H-ligand competition) quantify affinity for targets like TrkA kinase, with IC50_{50} values cross-validated using fluorescence polarization .
  • Cell-based : Functional assays (e.g., cAMP inhibition or Ca2+^{2+} flux) confirm agonism/antagonism. Contradictions between binding and functional data may arise from allosteric modulation or off-target effects, necessitating siRNA knockdowns of suspected receptors .

Q. How does the 2-methylphenyl substituent influence pharmacological activity compared to other aryl groups?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl) at the phenyl 2-position enhance lipophilicity and blood-brain barrier penetration. Comparative assays with fluorophenyl or methoxyphenyl analogs (e.g., JWH-307, JWH-370) show altered selectivity profiles for cannabinoid receptors, suggesting steric and electronic tuning opportunities .

Q. What are the metabolic pathways and toxicity risks identified for this compound?

In vitro hepatic microsome studies (human/rat) indicate primary metabolism via CYP3A4-mediated oxidation of the pyrrolidine ring, forming N-oxide metabolites. Toxicity screening (Ames test, hERG inhibition) is critical due to structural similarities to cardiotoxic isoquinoline derivatives. Acute exposure protocols recommend PPE (gloves, goggles) and emergency measures per SDS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.